molecular formula C20H26Se2 B12628313 Bis[2-(butan-2-yl)phenyl]diselane CAS No. 919081-14-4

Bis[2-(butan-2-yl)phenyl]diselane

Katalognummer: B12628313
CAS-Nummer: 919081-14-4
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: OIBQNVVXZGRFBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-(butan-2-yl)phenyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with butan-2-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(butan-2-yl)phenyl]diselane typically involves the reaction of 2-(butan-2-yl)phenyl lithium with selenium powder. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-(butan-2-yl)phenyl]diselane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and elemental selenium.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Bis[2-(butan-2-yl)phenyl]diselane has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis[2-(butan-2-yl)phenyl]diselane involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, altering their structure and function. This interaction can lead to the inhibition of microbial growth or the scavenging of reactive oxygen species, contributing to its antimicrobial and antioxidant activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenyl diselenide: Another organoselenium compound with similar antimicrobial and antioxidant properties.

    Ebselen: A well-known organoselenium compound used for its antioxidant and anti-inflammatory effects.

Uniqueness

Bis[2-(butan-2-yl)phenyl]diselane is unique due to the presence of butan-2-yl groups, which can influence its reactivity and biological activity. This structural difference may result in distinct pharmacological properties compared to other organoselenium compounds .

Eigenschaften

CAS-Nummer

919081-14-4

Molekularformel

C20H26Se2

Molekulargewicht

424.4 g/mol

IUPAC-Name

1-butan-2-yl-2-[(2-butan-2-ylphenyl)diselanyl]benzene

InChI

InChI=1S/C20H26Se2/c1-5-15(3)17-11-7-9-13-19(17)21-22-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3

InChI-Schlüssel

OIBQNVVXZGRFBM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.